(2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the condensation of a furan derivative with a cyanoacrylamide under basic conditions. The reaction might require a catalyst and specific temperature control to ensure the desired (2E) configuration.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action for (2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The cyano group could act as an electrophile, while the furan ring might participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(furan-2-yl)prop-2-enamide: Lacks the phenylethyl group.
(2E)-2-cyano-3-(thiophen-2-yl)-N-(1-phenylethyl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.
(2E)-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide: Contains a methyl group instead of a phenylethyl group.
Uniqueness
The presence of the phenylethyl group in (2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H14N2O2 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
(E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O2/c1-12(13-6-3-2-4-7-13)18-16(19)14(11-17)10-15-8-5-9-20-15/h2-10,12H,1H3,(H,18,19)/b14-10+ |
InChI Key |
PZKTUROORYRIQT-GXDHUFHOSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CO2)C#N |
solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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